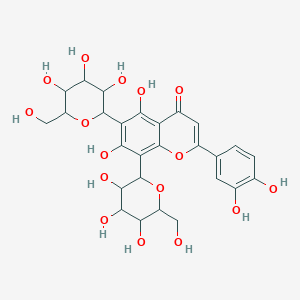
N-Acetylleucylargininal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylleucylargininal is a synthetic peptide aldehyde that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is known for its ability to inhibit proteasome activity, making it a valuable tool in the study of protein degradation and related biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylleucylargininal typically involves the following steps:
Peptide Coupling: The initial step involves coupling N-acetylleucine with arginine. This is usually achieved using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Protection and Deprotection: Protecting groups are often used to prevent unwanted side reactions. Common protecting groups for the amino and carboxyl groups include tert-butyloxycarbonyl (Boc) and benzyl (Bn) groups, respectively. These groups are later removed under specific conditions to yield the desired product.
Aldehyde Formation: The final step involves the oxidation of the terminal amino group to form the aldehyde. This can be achieved using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to streamline the coupling process. Large-scale synthesis also requires rigorous purification steps, typically involving high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetylleucylargininal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The peptide bonds can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Strong nucleophiles like hydroxide ions (OH⁻) or amines
Major Products
Oxidation: N-Acetylleucylargininic acid
Reduction: N-Acetylleucylargininol
Substitution: Various substituted peptide derivatives
Wissenschaftliche Forschungsanwendungen
N-Acetylleucylargininal has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and cleavage.
Biology: Acts as a proteasome inhibitor, helping researchers understand protein degradation pathways.
Medicine: Investigated for its potential therapeutic applications in diseases where proteasome activity is dysregulated, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Wirkmechanismus
N-Acetylleucylargininal exerts its effects primarily by inhibiting the proteasome, a complex responsible for degrading unneeded or damaged proteins. The compound binds to the active site of the proteasome, preventing it from breaking down target proteins. This inhibition can lead to the accumulation of proteins within the cell, which can be useful for studying various cellular processes and disease mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylleucylleucylargininal: Another peptide aldehyde with similar proteasome inhibitory activity.
MG132: A well-known proteasome inhibitor used in various research applications.
Lactacystin: A natural product that inhibits proteasome activity through a different mechanism.
Uniqueness
N-Acetylleucylargininal is unique due to its specific structure, which allows it to selectively inhibit certain proteasome subunits. This selectivity makes it a valuable tool for dissecting the roles of different proteasome components in cellular processes.
Eigenschaften
Molekularformel |
C14H27N5O3 |
|---|---|
Molekulargewicht |
313.40 g/mol |
IUPAC-Name |
2-acetamido-N-[5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C14H27N5O3/c1-9(2)7-12(18-10(3)21)13(22)19-11(8-20)5-4-6-17-14(15)16/h8-9,11-12H,4-7H2,1-3H3,(H,18,21)(H,19,22)(H4,15,16,17) |
InChI-Schlüssel |
MIUUPVPBBJBRET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1,8-Diazaspiro[3.6]decan-2-one](/img/structure/B12094922.png)


![4-Bromo-6-isopropyldibenzo[b,d]furan](/img/structure/B12094947.png)
![7-[(beta-D-Glucopyranosyl)oxy]-3',4',5,8-tetrahydroxyflavone](/img/structure/B12094953.png)

